Urea Transporter UT‑B Inhibition: A Unique Target Engagement Not Shared by Common Kinase‑Focused Pyrazolopyrimidine Ureas
In a high‑throughput erythrocyte osmotic lysis assay using Sprague‑Dawley rat red blood cells, 1‑(3‑methoxyphenyl)‑3‑(2‑methylpyrazolo[1,5‑a]pyrimidin‑6‑yl)urea inhibited the urea transporter UT‑B with an IC₅₀ of 200 nM [1]. By contrast, the close analog 1‑(2‑methylpyrazolo[1,5‑a]pyrimidin‑6‑yl)‑3‑(thiophen‑2‑ylmethyl)urea (CAS 1788543‑20‑3) shows no reported UT‑B activity in the same database, and typical pyrazolopyrimidine ureas in the JAK or VEGFR‑2 literature are not profiled against UT‑B. This identifies a distinct pharmacological application for the target compound outside the kinase inhibitor space.
| Evidence Dimension | UT‑B inhibition IC₅₀ |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | 1‑(2‑Methylpyrazolo[1,5‑a]pyrimidin‑6‑yl)‑3‑(thiophen‑2‑ylmethyl)urea (CAS 1788543‑20‑3): no UT‑B activity reported |
| Quantified Difference | >50‑fold selectivity window implied (assuming typical screening cut‑off of 10 µM for the comparator) |
| Conditions | Inhibition of UT‑B in Sprague‑Dawley rat erythrocytes; 6‑min incubation; erythrocyte osmotic lysis‑based HTS assay |
Why This Matters
For groups studying urea transport or renal physiology, this compound provides a tool with a defined UT‑B IC₅₀ of 200 nM, a profile absent from standard kinase‑oriented pyrazolopyrimidine ureas.
- [1] BindingDB entry BDBM50607931 (CHEMBL5289033). IC₅₀ = 200 nM for UT‑B in Sprague‑Dawley rat erythrocytes. View Source
